molecular formula C18H20ClN3O4 B4652986 8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane

8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4652986
M. Wt: 377.8 g/mol
InChI Key: OZDBGPBSPZKPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research. This compound is a potential drug candidate due to its unique molecular structure, which is believed to exhibit promising therapeutic properties.

Mechanism of Action

The exact mechanism of action of 8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and modulating immune responses. The compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with many diseases. The compound has also been shown to inhibit the growth of cancer cells and promote apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities, making it a potential drug candidate. However, one of the limitations of using this compound is its complex molecular structure, which may make it difficult to synthesize and analyze.

Future Directions

There are several future directions for the research on 8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane. One potential direction is to investigate the compound's potential use as an anti-cancer drug. Further studies can be conducted to elucidate the exact mechanism of action and determine the efficacy of the compound in vivo. Another direction is to explore the compound's potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies can be conducted to optimize the synthesis method and improve the yield of the compound.

Scientific Research Applications

8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential therapeutic properties. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been investigated for its potential use as an anti-cancer drug, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methoxy]phenyl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c19-15-11-20-22(12-15)13-24-16-3-1-2-14(10-16)17(23)21-6-4-18(5-7-21)25-8-9-26-18/h1-3,10-12H,4-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDBGPBSPZKPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC(=CC=C3)OCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]phenyl}(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane
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8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 6
8-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}-1,4-dioxa-8-azaspiro[4.5]decane

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